Aiphanol is a naturally occurring stilbenolignan that has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its antiangiogenic properties. It is derived from various plant sources and exhibits a complex mechanism of action involving multiple biological targets.
Aiphanol has been identified in several plant species, including those in the genus Aiphanes. The compound has been synthesized in laboratories for research purposes, with notable synthesis efforts reported by various researchers, including those at Peking University and other institutions.
Aiphanol belongs to the class of compounds known as lignans, which are phenolic compounds characterized by their two phenylpropane units. It is also classified as a stilbenoid due to its structural features that resemble stilbene.
The synthesis of Aiphanol has been achieved through various methods, including:
The synthetic pathways typically involve multiple steps, including:
Aiphanol's molecular structure features a complex arrangement of carbon rings and functional groups typical of lignans and stilbenoids. Its chemical formula is C₁₈H₁₈O₄, indicating the presence of hydroxyl groups and a dioxane bridge that contributes to its biological activity.
Aiphanol participates in several chemical reactions relevant to its biological activity:
The mechanisms by which Aiphanol exerts its effects include:
The mechanism through which Aiphanol operates is multifaceted:
Data from studies indicate that Aiphanol's effectiveness in inhibiting tumor growth correlates with its ability to modulate these critical biological pathways.
Aiphanol has several promising applications in scientific research:
Stilbenolignans are categorized into three structural families based on botanical origin: those from Arecaceae (exemplified by aiphanol), Fabaceae (e.g., maackolin), and Gnetaceae (e.g., lehmbachol D, gnetifolin F, gnetofuran A) [1]. Aiphanol was first identified in 2001 as a cyclooxygenase (COX-1/COX-2) inhibitor, revealing its innate anti-inflammatory properties [1] [4]. Early pharmacological studies were limited, but advances in phytochemistry and molecular profiling later illuminated its kinase modulation capabilities. Structurally, aiphanol integrates a dihydrobenzodioxin core with resorcinol and methoxylated phenyl groups—a configuration enabling diverse biomolecular interactions [2].
Table 1: Biochemical Characterization of Aiphanol
Property | Value |
---|---|
Chemical Class | Stilbenolignan |
Molecular Formula | C₂₅H₂₄O₇ |
Molecular Weight | 436.45 g/mol |
Natural Sources | Arecaceae seeds, Smilax glabra rhizomes |
Initial Bioactivity Report | COX-1/COX-2 inhibition (2001) |
Dual Antiangiogenic and Antilymphangiogenic Activity
Aiphanol concurrently targets vascular endothelial growth factor receptors (VEGFR2/VEGFR3) and cyclooxygenase-2 (COX2), disrupting tumor-associated angiogenesis and lymphangiogenesis [1] [2]. In vitro ADP-Glo™ kinase assays demonstrate direct binding to VEGFR3 (IC₅₀ = 0.29 μM), surpassing the selectivity of the reference inhibitor SAR131675 [1]. Functionally, aiphanol (7.5–30 μM) dose-dependently inhibits VEGF-C-induced proliferation, migration, and tubular formation in lymphatic endothelial cells (LECs). In 4T1-luc breast tumor-bearing mice, oral administration (5–30 mg·kg⁻¹·d⁻¹) reduced lymphatic metastasis and prolonged survival by suppressing:
Direct Antitumor Effects on Cancer Cells
Beyond stromal modulation, aiphanol directly suppresses cancer cell proliferation, migration, and survival across gastric (AGS), lung (A549, H1299), and colon (HCT116, LoVo) carcinomas [2] [4]. Mechanistically, it:
Table 2: Kinase Inhibition Profile of Aiphanol
Target | IC₅₀ (μM) | Biological Consequence |
---|---|---|
VEGFR3 | 0.29 | Suppressed lymphangiogenesis & metastasis |
VEGFR2 | 0.84 | Inhibited angiogenesis |
COX2 | 1.17 | Reduced PGE₂/VEGF-C secretion |
FAK | ~3.5* | Impaired cell adhesion & migration |
Estimated from cellular assays [2] [4] |
Tumor heterogeneity—driven by genomic instability, epigenetic plasticity, and microenvironmental adaptations—undermines conventional targeted therapies [5] [7] [9]. Aiphanol’s multitargeted approach counteracts this through:
Spatiotemporal Control of Metastatic Niches
Lymphatic metastasis requires VEGF-C/VEGFR3-driven lymphangiogenesis and COX2-mediated pre-metastatic niche formation [1] [2]. By dually inhibiting these pathways, aiphanol disrupts crosstalk between tumor subclones and endothelial/immune cells. In 4T1 breast cancer models, it reduced metastatic burden by >60% and reshaped the metastatic niche via:
Overcoming Adaptive Resistance
Heterogeneous tumors activate compensatory kinases (e.g., FAK, AKT, ERK) upon single-pathway inhibition [2] [9]. Aiphanol’s broad kinase suppression preempts this escape:
Implications for Personalized Therapy
Aiphanol’s activity against diverse cancer cell lines (Table 1) aligns with the need for adaptable agents in heterogeneous malignancies [2] [4]. Zebrafish xenograft models confirm tumor-type-agnostic growth inhibition, supporting its utility in genomically unstable or treatment-resistant cancers [2].
Table 3: Aiphanol’s Multitargeting in Tumor Heterogeneity Contexts
Heterogeneity Driver | Aiphanol’s Counteractive Mechanism |
---|---|
Genomic instability | Suppresses survival kinases (AKT/ERK) across subclones |
Epigenetic plasticity | Reverses EMT; downregulates MMPs |
Hypoxic niches | Inhibits HIF-1α stabilization via COX2/PGE₂ |
Immune microenvironment | Reduces TAM infiltration & VEGF-C secretion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0